molecular formula C12H7ClF6N2O2 B11098619 (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11098619
M. Wt: 360.64 g/mol
InChI Key: YYISYTPLCPASAQ-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound featuring a pyrazole ring substituted with hydroxy and trifluoromethyl groups, as well as a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)[5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • (3-chlorophenyl)[5-hydroxy-3,5-dichloro-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

The presence of trifluoromethyl groups in (3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone distinguishes it from other similar compounds

Properties

Molecular Formula

C12H7ClF6N2O2

Molecular Weight

360.64 g/mol

IUPAC Name

(3-chlorophenyl)-[5-hydroxy-3,5-bis(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C12H7ClF6N2O2/c13-7-3-1-2-6(4-7)9(22)21-10(23,12(17,18)19)5-8(20-21)11(14,15)16/h1-4,23H,5H2

InChI Key

YYISYTPLCPASAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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